5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinedione core with a hydroxyl-substituted phenylmethylideneamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves the condensation of phthalazinedione with 3-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol, and the product is obtained after several hours of heating . The structure of the synthesized compound is confirmed using techniques such as LCMS, 1H-NMR, and CHN analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Coumarin Derivatives: Known for their valuable biological and pharmaceutical properties.
Thiazole Derivatives: Compounds with a thiazole core, often used in medicinal chemistry.
Uniqueness
5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is unique due to its specific structure, which combines a phthalazinedione core with a hydroxyl-substituted phenylmethylideneamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H11N3O3/c19-10-4-1-3-9(7-10)8-16-12-6-2-5-11-13(12)15(21)18-17-14(11)20/h1-8,19H,(H,17,20)(H,18,21) |
InChI Key |
QBXKXGNTMJIOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
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